![molecular formula C11H11ClN2 B13304735 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B13304735.png)
4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile is an organic compound with the molecular formula C11H11ClN2. It is primarily used in research and industrial applications due to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzonitriles.
Aplicaciones Científicas De Investigación
4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile
- 4-Chloro-3-[(methylamino)amino]benzonitrile
Comparison: 4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
4-chloro-3-(cyclopropylmethylamino)benzonitrile |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-9(6-13)5-11(10)14-7-8-1-2-8/h3-5,8,14H,1-2,7H2 |
Clave InChI |
YVYYAFVEXVEZBH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C(C=CC(=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


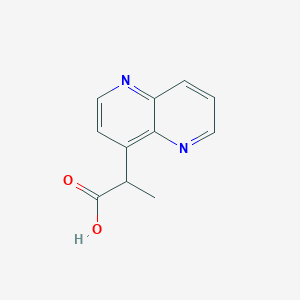

![2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13304673.png)
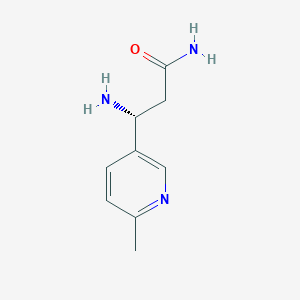
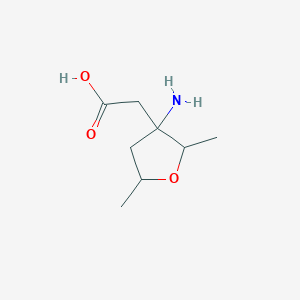
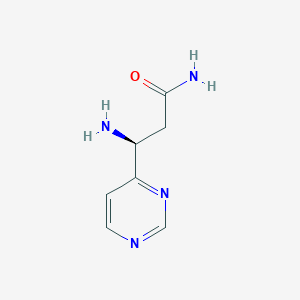
![2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13304705.png)

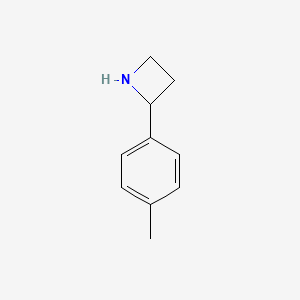
![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)

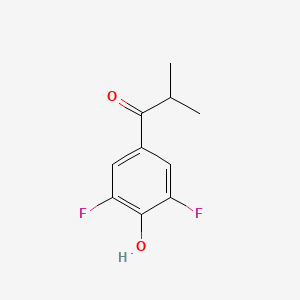
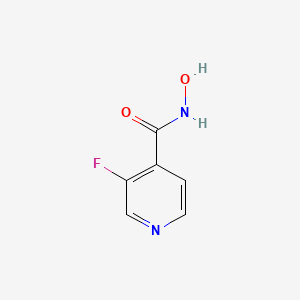
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
